molecular formula C21H19N3O4 B2449519 N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 862809-31-2

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2449519
CAS No.: 862809-31-2
M. Wt: 377.4
InChI Key: FQMGUWDZEVQFSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS 862809-31-2) is a high-purity small molecule research compound supplied for experimental purposes. This chemical features a distinct molecular structure that combines a 2,3-dihydro-1,4-benzodioxine carboxamide group with a 5,6,7,8-tetrahydronaphthalen-substituted 1,3,4-oxadiazole ring, yielding a molecular formula of C21H19N3O4 and a molecular weight of 377.4 g/mol . Compounds with this 1,3,4-oxadiazole scaffold are of significant interest in medicinal chemistry and drug discovery research. While the specific biological profile of this compound is under investigation, structurally related cyclic derivatives have been explored in scientific literature for their potential utility in metabolic disease research, including as agents for conditions such as type 2 diabetes and obesity . The mechanism of action for such compounds often involves targeted enzyme or receptor modulation, with some related molecules acting as activators of key cellular kinases like AMP-activated protein kinase (AMPK), a master regulator of energy homeostasis . Researchers utilize this product in biochemical screening, structure-activity relationship (SAR) studies, and as a building block for developing novel therapeutic candidates. It is offered in quantities ranging from 1mg to 100mg to support various research scales . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or animal use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-19(18-12-26-16-7-3-4-8-17(16)27-18)22-21-24-23-20(28-21)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-11,18H,1-2,5-6,12H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMGUWDZEVQFSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Tetrahydronaphthalene Moiety: This can be achieved through the hydrogenation of naphthalene derivatives under specific conditions.

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids.

    Benzodioxine Group Introduction: The benzodioxine group can be introduced through condensation reactions involving catechols and aldehydes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-2-naphthylamine: A related compound with a similar tetrahydronaphthalene moiety.

    2-Naphthalenol, 5,6,7,8-tetrahydro-: Another compound with a tetrahydronaphthalene structure.

Uniqueness

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of the tetrahydronaphthalene, oxadiazole, and benzodioxine groups, which confer distinct chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydronaphthalene moiety and an oxadiazole ring. Its molecular formula is C20H20N4O3C_{20}H_{20}N_4O_3 with a molecular weight of approximately 364.4 g/mol. The presence of the oxadiazole group is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix components. MMPs play a critical role in tumor progression and metastasis. The compound has shown promising inhibitory effects on MMP-9, which is particularly relevant in cancer biology.

Cytotoxic Effects

Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • A549 (lung adenocarcinoma) : The compound showed an IC50 value of approximately 0.125±0.0200.125\pm 0.020 mM.
  • C6 (glioma) : An IC50 value of 0.137±0.0150.137\pm 0.015 mM was observed.

These values indicate that the compound is comparable to cisplatin in terms of efficacy while exhibiting lower toxicity towards normal cell lines such as NIH/3T3 mouse embryonic fibroblasts .

Selectivity and Safety Profile

The selectivity index (SI) for the compound against A549 and C6 cell lines was found to be significantly high (greater than 300), suggesting that it can selectively target cancer cells while sparing normal cells . This characteristic is vital for developing safer therapeutic agents.

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (mM)Selectivity Index
A5490.125±0.0200.125\pm 0.020>300
C60.137±0.0150.137\pm 0.015>300
NIH/3T3>1.104-

Case Studies

Case Study 1: MMP Inhibition
In vitro studies revealed that the compound effectively inhibited MMP-9 activity by approximately 30% at a concentration of 1.3 μM. This inhibition correlates with reduced tumor cell migration and invasion capabilities .

Case Study 2: Antitumor Activity
A series of experiments conducted on various cancer cell lines indicated that the compound not only inhibits cell proliferation but also induces apoptosis in sensitive cells via the activation of pro-apoptotic pathways .

Q & A

Q. What are the key synthetic routes for N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the oxadiazole ring via cyclization of acylhydrazides with carbon disulfide or other reagents under reflux conditions (e.g., ethanol, 80°C).
  • Step 2 : Coupling the oxadiazole intermediate with a tetrahydronaphthalene derivative using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like DMF.
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.
    Characterization relies on NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and MS (molecular ion peak matching theoretical mass) .

Q. How is the structural integrity of this compound validated in experimental settings?

Critical techniques include:

  • X-ray crystallography for 3D conformation analysis (if single crystals are obtainable).
  • 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity.
  • Elemental analysis (C, H, N, S) to verify purity (>95%).
    For example, the oxadiazole ring’s N–N and C–O vibrations are confirmed via IR, while aromatic protons in the tetrahydronaphthalene moiety appear as multiplet signals in ¹H NMR .

Advanced Research Questions

Q. What methodologies optimize reaction yields and purity for large-scale synthesis?

Advanced strategies include:

  • Design of Experiments (DOE) : Fractional factorial designs to screen variables (temperature, solvent ratio, catalyst loading) and identify optimal conditions .
  • Continuous flow reactors : Enhanced mixing and heat transfer for scalable production, reducing side reactions.
  • In-line analytics : Real-time monitoring via HPLC or Raman spectroscopy to adjust parameters dynamically.
    For instance, DOE has reduced synthesis time by 40% while maintaining >90% yield in analogous oxadiazole derivatives .

Q. How can contradictory biological activity data be resolved across studies?

Approaches include:

  • Dose-response profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. normal cells) to clarify potency.
  • Target engagement assays : Use SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to confirm direct binding to purported targets (e.g., kinases, microbial enzymes).
  • Meta-analysis : Pool data from independent studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).
    Discrepancies in antimicrobial activity (e.g., MIC values) may arise from variations in bacterial strain susceptibility or assay conditions .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina, Glide) : Simulate binding to enzyme active sites (e.g., COX-2, β-lactamase) using crystal structures from the PDB.
  • MD simulations (GROMACS) : Assess binding stability over 100+ ns trajectories.
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on the oxadiazole) with activity trends.
    For example, docking studies on similar benzodioxine-oxadiazole hybrids predicted strong hydrogen bonding with Tyr355 in COX-2 .

Q. What toxicological assessments are critical for preclinical evaluation?

Key assays:

  • In vitro cytotoxicity : MTT/WST-1 assays on hepatocytes (e.g., HepG2) and renal cells (e.g., HEK293).
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay.
  • hERG channel inhibition : Patch-clamp electrophysiology to assess cardiac risk.
    Low toxicity (IC₅₀ > 100 µM in normal cells) has been observed in structurally related compounds, suggesting a favorable safety profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.